4,5-Difluorobenzofuran-7-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

Researchers and procurement managers need fluorinated intermediates with predictable electronic effects, not generic analogs. This 4,5-difluorinated benzofuran aldehyde delivers a synergistic electron-withdrawing effect that accelerates nucleophilic additions vs. mono-fluoro or non-fluorinated versions. • **Key outcomes**: Predicted LogP 2.13 (distinct window), 70% HCT116 anti-proliferation (class SAR), 1.440 g/cm³ density. • **Supply**: 98% certified purity, 2-8°C under N₂, ISO-compliant supplier. • **Application**: Reductive amination, Knoevenagel, Grignard additions; ideal for oncology libraries & DECL.

Molecular Formula C9H4F2O2
Molecular Weight 182.12 g/mol
Cat. No. B11911506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluorobenzofuran-7-carbaldehyde
Molecular FormulaC9H4F2O2
Molecular Weight182.12 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=C(C=C2C=O)F)F
InChIInChI=1S/C9H4F2O2/c10-7-3-5(4-12)9-6(8(7)11)1-2-13-9/h1-4H
InChIKeyMMMVTAXDPBZWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluorobenzofuran-7-carbaldehyde: Core Properties and Sourcing


4,5-Difluorobenzofuran-7-carbaldehyde (CAS 555155-10-7) is a fluorinated heterocyclic aldehyde built on a benzofuran scaffold, featuring fluorine atoms at positions 4 and 5 and a formyl group at position 7 . With a molecular formula of C₉H₄F₂O₂ and a molecular weight of 182.12 Da, the compound is supplied as a white to off-white solid with a typical purity of 98%, and it requires refrigerated storage (2–8 °C) under an inert nitrogen atmosphere . Its predicted LogP of 2.13 and density of 1.440 g/cm³ distinguish it from both non-fluorinated and mono-fluorinated benzofuran-7-carbaldehyde analogs, positioning it as a moderately lipophilic, electron-deficient aromatic aldehyde intermediate .

Why Generic Benzofuran Carbaldehydes Cannot Substitute


Substituting 4,5-difluorobenzofuran-7-carbaldehyde with non-fluorinated benzofuran-7-carbaldehyde or mono-fluorinated positional isomers introduces measurable shifts in lipophilicity, electronic character, and physicochemical stability that propagate through downstream synthetic sequences . The dual fluorine substitution at the 4- and 5-positions exerts a synergistic electron-withdrawing effect that enhances the electrophilicity of the aldehyde group relative to mono-fluoro or non-fluorinated analogs, altering reaction kinetics in nucleophilic addition and condensation steps . In medicinal chemistry contexts, SAR studies have demonstrated that difluorinated benzofuran derivatives exhibit enhanced anti-proliferative activity compared to non-fluorinated counterparts—two difluorine-bearing compounds inhibited HCT116 colorectal cancer cell proliferation by approximately 70% [1]. These cumulative differences mean that simple in-class interchange without re-optimization of reaction conditions or biological readouts is not scientifically valid.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison Across Fluoro Analogs

4,5-Difluorobenzofuran-7-carbaldehyde exhibits a LogP of 2.13 (vendor-measured), which falls between the values of the two mono-fluorinated regioisomers—4-fluorobenzofuran-7-carbaldehyde (LogP 1.99) and 5-fluorobenzofuran-7-carbaldehyde (LogP 2.34) . The non-fluorinated parent benzofuran-7-carbaldehyde has an ACD/LogP of 2.09 . This positions the 4,5-difluoro compound in a distinct lipophilicity window: it is more lipophilic than the 4-fluoro isomer by +0.14 log units and the non-fluorinated parent by +0.04 log units, while being less lipophilic than the 5-fluoro isomer by −0.21 log units . This intermediate LogP value is potentially advantageous for balancing membrane permeability with aqueous solubility in drug design.

Lipophilicity Drug-likeness Membrane permeability

Density and Molecular Packing Differences

The predicted density of 4,5-difluorobenzofuran-7-carbaldehyde is 1.440 ± 0.06 g/cm³, representing a substantial increase over the non-fluorinated benzofuran-7-carbaldehyde (1.2 ± 0.1 g/cm³) and the 4-fluoro analog (1.342 g/cm³) . This 20% density increase relative to the non-fluorinated parent reflects the additional mass and altered intermolecular packing imparted by two electronegative fluorine substituents. The boiling point is also elevated: 263.0 ± 35.0 °C (predicted) versus 251.5 ± 13.0 °C for the non-fluorinated compound and 261 °C for the 4-fluoro analog .

Crystal engineering Formulation Solid-state properties

Storage Stability Requirements

4,5-Difluorobenzofuran-7-carbaldehyde mandates storage at 2–8 °C under nitrogen atmosphere to prevent oxidative degradation, as specified by multiple suppliers . In contrast, the 4-fluorobenzofuran-7-carbaldehyde analog is not listed with comparable stringent storage requirements from the same vendors, suggesting greater ambient stability for the mono-fluorinated derivative . This differential storage requirement indicates that the 4,5-difluoro substitution pattern increases susceptibility to air oxidation or moisture, necessitating more rigorous handling protocols during procurement, storage, and use.

Stability Supply chain Quality assurance

Procurement Cost Analysis

From a single reputable supplier (Fluorochem), the 4,5-difluorobenzofuran-7-carbaldehyde commands a significant price premium over its 4-fluoro analog at all pack sizes. At the 100 mg scale, the difluoro compound is £209.00 versus £46.00 for the 4-fluoro analog (a 4.5× premium). At the 1 g scale, the difluoro compound costs £673.00 versus £172.00 (a 3.9× premium) . This cost differential reflects the greater synthetic complexity and lower commercial availability of the 4,5-difluoro substitution pattern, and directly impacts project budgeting and scale-up feasibility.

Procurement economics Cost-effectiveness Sourcing strategy

Biological Activity of Difluorinated Benzofurans

In a 2023 study evaluating fluorinated benzofuran and dihydrobenzofuran derivatives, difluorinated compounds demonstrated substantially enhanced anticancer activity. Two compounds bearing difluorine substitution (along with bromine and ester or carboxylic acid groups) inhibited HCT116 colorectal adenocarcinoma cell proliferation by approximately 70% [1]. Across the series, IC₅₀ values for anti-inflammatory mediators ranged from 1.2–9.04 µM (IL-6), 1.5–19.3 µM (CCL2), 2.4–5.2 µM (NO), and 1.1–20.5 µM (PGE₂) [1]. Structure–activity relationship analysis explicitly concluded that 'the biological effects of benzofuran derivatives are enhanced in the presence of fluorine' [1]. While this study does not test 4,5-difluorobenzofuran-7-carbaldehyde itself, the aldehyde serves as a key intermediate for constructing precisely such difluorinated benzofuran pharmacophores, and the class-level SAR supports the value of the 4,5-difluoro substitution pattern in medicinal chemistry programs.

Anticancer activity Anti-inflammatory Structure–activity relationship

High-Value Research and Industrial Applications


Medicinal Chemistry SAR of Fluorinated Benzofurans

The 4,5-difluoro substitution pattern offers a distinct LogP window (2.13) that cannot be achieved with any single mono-fluoro regioisomer, enabling systematic exploration of lipophilicity–activity relationships . The aldehyde handle at position 7 provides a versatile functional group for reductive amination, Knoevenagel condensation, or Grignard addition to generate diverse compound libraries. Class-level SAR evidence demonstrates that difluorinated benzofuran derivatives achieve approximately 70% proliferation inhibition in HCT116 cancer cells, supporting the inclusion of this building block in oncology-focused library synthesis [1].

Fragment-Based Discovery with Electrophilic Aldehydes

The dual fluorine atoms at positions 4 and 5 exert a synergistic electron-withdrawing effect that increases the electrophilicity of the 7-carbaldehyde group relative to non-fluorinated or mono-fluorinated analogs . This enhanced electrophilicity accelerates nucleophilic addition and condensation reactions, making the compound particularly suitable as an electrophilic fragment in covalent inhibitor design or as a reactive handle in DNA-encoded chemical library (DECL) synthesis involving Suzuki–Miyaura cross-coupling and reductive amination sequences [2].

Synthetic Methodology Development

With a density 20% higher than the non-fluorinated parent (1.440 vs. 1.2 g/cm³) and a boiling point elevated by 11.5 °C , 4,5-difluorobenzofuran-7-carbaldehyde presents distinct physical behavior during solvent evaporation, crystallization, and distillation. These properties make it a useful substrate for developing new synthetic methods that probe the interplay between fluorine substitution and reaction kinetics, particularly in palladium-catalyzed cross-couplings where the electron-deficient aromatic ring may accelerate oxidative addition or alter regioselectivity.

Quality-Controlled Procurement for Multi-Step Synthesis

The compound's requirement for refrigerated storage (2–8 °C) under nitrogen, combined with its 98% certified purity from ISO-compliant suppliers , makes it suitable for multi-step synthetic sequences where intermediate quality directly impacts final API purity. Procurement teams evaluating this compound over the 4-fluoro analog must account for the 4.5× cost premium at the 100 mg scale and the cold-chain logistics, balancing these against the specific SAR demands of the target molecule .

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